6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Description
This compound is a highly modified steroid derivative with a cyclopenta[a]phenanthrenone backbone. Key structural features include:
- 6-Fluoro substitution: Enhances metabolic stability and receptor-binding affinity compared to non-halogenated analogs .
- 11-Hydroxy group: Critical for glucocorticoid receptor (GR) interaction, a feature shared with dexamethasone and other anti-inflammatory steroids .
- 17-(2-hydroxy-1-oxoethyl) side chain: A unique acetylated hydroxyethyl group that may influence solubility and pharmacokinetics .
- Methyl groups at positions 10, 13, and 16: These substituents contribute to steric effects, modulating receptor selectivity and resistance to enzymatic degradation .
The compound’s molecular formula is C₂₂H₂₉FO₆, as inferred from structural analogs like dexamethasone (C₂₂H₂₉FO₅) .
Properties
IUPAC Name |
6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluocortolone can be synthesized through several chemical reactions involving steroid precursors. One common method involves the fluorination of a corticosteroid intermediate, followed by hydroxylation and esterification to produce fluocortolone . The reaction conditions typically require the use of fluorinating agents, such as hydrogen fluoride or fluorine gas, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, fluocortolone is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves multiple steps, including the purification of intermediates and the final product through techniques such as chromatography and crystallization . Quality control measures are implemented to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluocortolone undergoes various chemical reactions, including:
Oxidation: Fluocortolone can be oxidized to form ketone derivatives.
Reduction: Reduction reactions can convert fluocortolone into its corresponding alcohol derivatives.
Substitution: Fluocortolone can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various fluocortolone derivatives, such as fluocortolone pivalate and fluocortolone caproate, which have distinct pharmacological properties .
Scientific Research Applications
Fluocortolone has a wide range of scientific research applications, including:
Mechanism of Action
Fluocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes . The molecular targets include enzymes and proteins involved in the inflammatory response, such as phospholipase A2 and cyclooxygenase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Solubility data from for structural analogs (e.g., 17-hydroxy-10,13-dimethyl-...: 39.73 mg/L).
Key Findings :
Fluorine Position Matters: The 6-fluoro substituent in the target compound contrasts with dexamethasone’s 9-fluoro. Fluorine at position 6 may alter GR binding kinetics or reduce off-target effects compared to position 9 . Dexamethasone’s 9-fluoro enhances GR affinity by 10-fold over non-fluorinated cortisol, suggesting the target compound’s 6-fluoro could similarly modulate potency .
Side Chain Modifications: The 17-(2-hydroxy-1-oxoethyl) group introduces a ketone adjacent to the hydroxyl, differing from dexamethasone’s 17-(2-hydroxyacetyl). This may reduce solubility but improve membrane permeability .
Methylation Patterns :
- Methyl groups at 10, 13, and 16 are conserved across most analogs, stabilizing the steroid conformation. However, the target compound’s 16-methyl is absent in bile acid derivatives (e.g., ), which prioritize hydroxylation for solubility .
Biological Implications :
- Dexamethasone’s anti-inflammatory action relies on 11-OH and 17-acetyl groups to inhibit phospholipase-A2 and COX-2. The target compound’s similar substituents suggest analogous mechanisms .
- Compounds with lipophilic 17-alkyl chains (e.g., ) likely exhibit longer half-lives but poorer aqueous solubility compared to the target compound’s polar 17-side chain .
Biological Activity
6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one (CAS Number: 152-97-6) is a synthetic steroid compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and mediators. Studies have shown its effectiveness in models of acute inflammation by reducing edema and inflammatory cell infiltration.
Hormonal Activity
As a steroid derivative, this compound exhibits hormonal activity similar to glucocorticoids. It binds to the glucocorticoid receptor (GR), leading to transcriptional regulation of target genes associated with inflammation and immune response modulation. This property suggests potential applications in treating autoimmune diseases and inflammatory disorders.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, it has demonstrated efficacy against breast cancer cells by downregulating estrogen receptor signaling pathways.
The biological activity of 6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one can be summarized as follows:
- Binding to Glucocorticoid Receptors : The compound binds to GRs in the cytoplasm and translocates to the nucleus.
- Transcriptional Regulation : It regulates the expression of genes involved in inflammation and apoptosis.
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines.
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on rodent models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines in treated animals compared to controls.
Case Study 2: Anticancer Activity in Breast Cancer Cells
In vitro studies on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to significant reductions in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspases and disruption of mitochondrial membrane potential.
Data Tables
Q & A
Basic Research Questions
Q. How can researchers synthesize 6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one with high enantiomeric purity?
- Methodology : Utilize multi-step organic synthesis starting from steroidal precursors. Fluorination at C6 and hydroxylation at C11 require regioselective reagents (e.g., Selectfluor™ for fluorination ). Enantiomeric purity can be achieved via chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis during key steps .
- Critical Data : Monitor intermediates using H/C NMR and HRMS to confirm structural fidelity and stereochemistry .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodology : Reverse-phase UPLC-PDA or UHPLC with C18 columns (e.g., 1.7 µm particle size) for separation. Use dexamethasone analogs as internal standards due to structural similarities . Validate methods per ICH guidelines for linearity (1–100 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).
- Data Contradiction Note : Cross-validate with LC-MS/MS if matrix effects (e.g., plasma proteins) interfere with UV detection .
Q. How should researchers ensure compound stability during experimental storage?
- Methodology : Store lyophilized samples at –20°C in amber vials under inert gas (argon). For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis of the 17-(2-hydroxy-1-oxoethyl) group .
- Stability Table :
| Condition | Degradation (%) at 30 Days |
|---|---|
| 4°C (DMSO) | <5% |
| RT (H₂O) | >50% |
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Analysis : Assess bioavailability via plasma protein binding assays (e.g., equilibrium dialysis) and tissue distribution studies using radiolabeled analogs .
- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS (e.g., hydroxylation at C16 or glucuronidation) .
- Mechanistic Studies : Use molecular docking to compare binding affinities to glucocorticoid receptors (GR) vs. off-target kinases .
Q. What strategies mitigate interference from enantiomeric impurities in pharmacological assays?
- Methodology :
- Chiral Chromatography : Employ Chiralpak® IG-U columns to separate enantiomers pre-assay .
- Crystallography : Resolve crystal structures of enantiomer-GR complexes to confirm stereospecific activity .
Q. How to design degradation studies for this compound under photocatalytic conditions?
- Methodology : Use TiO or ZnO nanomaterials (1 mg/mL) under UV irradiation (254 nm). Monitor degradation via HPLC-UV and identify byproducts using Q-TOF-MS .
- Key Findings :
- Primary degradation pathway: Oxidative cleavage of the cyclopenta[a]phenanthrene ring.
- Secondary pathway: Demethylation at C10/C13 .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cell lines (e.g., HEK293 vs. A549)?
- Hypothesis : Differential expression of GR isoforms or efflux transporters (e.g., P-gp) alters cellular uptake .
- Resolution :
Perform GR knockdown/knockout experiments.
Use transporter inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
